molecular formula C17H15Cl2N5O2 B2626875 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1260918-63-5

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2626875
CAS No.: 1260918-63-5
M. Wt: 392.24
InChI Key: XCKJRCMIMNIMKC-UHFFFAOYSA-N
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Description

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-chloro-4-methoxyaniline, and the alkyne precursor from 5-chloro-2-methylaniline.

    Amidation Reaction: The carboxamide group is introduced through an amidation reaction, where the triazole intermediate reacts with an appropriate amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for the cycloaddition step and automated systems for the amidation reaction to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides or nitroso derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chloro groups on the aromatic rings are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

    Oxidation: Oxidized derivatives such as nitroso compounds or quinones.

    Reduction: Reduced forms of the triazole or aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be further functionalized to create a wide range of derivatives.

Biology

In biological research, 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them useful in the development of pharmaceuticals.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Triazole derivatives have shown promise in treating conditions such as fungal infections, cancer, and inflammatory diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, such as blocking substrate binding or interfering with enzyme catalysis.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamides: These compounds share the triazole core and carboxamide functionality but differ in their substituents.

    Benzotriazoles: These compounds have a benzene ring fused to the triazole ring, offering different chemical properties and applications.

    Tetrazoles: Similar to triazoles but with an additional nitrogen atom, tetrazoles are also used in medicinal chemistry and materials science.

Uniqueness

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the aromatic rings enhances its reactivity and potential for further functionalization.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering numerous possibilities for future research and application.

Properties

IUPAC Name

5-amino-1-(3-chloro-4-methoxyphenyl)-N-(5-chloro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-3-4-10(18)7-13(9)21-17(25)15-16(20)24(23-22-15)11-5-6-14(26-2)12(19)8-11/h3-8H,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKJRCMIMNIMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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